molecular formula C20H20BrNO4 B287979 4-Bromo-2-[3-(2,5-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2,5-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287979
M. Wt: 418.3 g/mol
InChI Key: QSFTXTBVQOPZLH-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[3-(2,5-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, commonly known as BOBO, is a chemical compound that has recently gained attention in the field of scientific research. BOBO is a derivative of the hallucinogenic drug, 2C-B, and has been found to have potential applications in various fields of research.

Scientific Research Applications

BOBO has been found to have potential applications in various fields of scientific research. One of the most promising applications of BOBO is in the field of neuroscience. BOBO has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various neurological processes such as perception, cognition, and mood regulation. BOBO has been used in studies to investigate the role of the 5-HT2A receptor in these processes.
BOBO has also been found to have potential applications in the field of medicinal chemistry. BOBO has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of BOBO involves its binding to the serotonin 5-HT2A receptor. BOBO has a high affinity for this receptor, which leads to the activation of various signaling pathways in the brain. This activation leads to changes in perception, cognition, and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BOBO are still being studied. However, it has been found to have effects on various neurotransmitters such as serotonin, dopamine, and norepinephrine. BOBO has also been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using BOBO in lab experiments are its relatively simple synthesis method, high affinity for the serotonin 5-HT2A receptor, and potential applications in various fields of scientific research. The limitations of using BOBO in lab experiments are its potential toxicity and lack of research on its long-term effects.

Future Directions

For research on BOBO include investigating its potential applications in the field of medicinal chemistry, further exploring its mechanism of action, and studying its long-term effects. BOBO could also be used in studies to investigate the role of the serotonin 5-HT2A receptor in various neurological processes.

Synthesis Methods

The synthesis of BOBO involves the reaction of 2,5-dimethoxyphenylacetonitrile with ethylamine, followed by the addition of cycloheptanone and bromine. The resulting product is BOBO, which can be purified through various methods such as column chromatography or recrystallization. The synthesis of BOBO is relatively simple and can be achieved through standard laboratory techniques.

properties

Product Name

4-Bromo-2-[3-(2,5-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C20H20BrNO4

Molecular Weight

418.3 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H20BrNO4/c1-4-22-17-8-6-14(21)12-16(20(17)24)18(23)9-5-13-11-15(25-2)7-10-19(13)26-3/h5-12H,4H2,1-3H3,(H,22,24)/b9-5+

InChI Key

QSFTXTBVQOPZLH-WEVVVXLNSA-N

Isomeric SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=CC(=C2)OC)OC)Br

Canonical SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=CC(=C2)OC)OC)Br

Origin of Product

United States

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